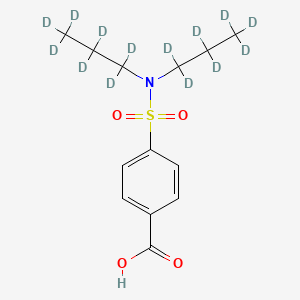

Probenecid-d14

Description

Properties

IUPAC Name |

4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)/i1D3,2D3,3D2,4D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBABZHXKTCFAPX-YTSTUSJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Probenecid-d14 and its chemical properties

Probenecid-d14: A Technical Guide for Researchers

Introduction

This compound is the deuterated form of Probenecid, a well-established uricosuric agent. In this compound, fourteen hydrogen atoms on the two propyl groups have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of Probenecid.[1] Its primary application is as a labeled inhibitor of the Multidrug Resistance-Associated Protein (MRP), which prevents the cellular efflux of active compounds.[1]

Like its non-labeled counterpart, this compound is a synthetic sulfonamide derivative.[2][3] Probenecid itself was originally developed to reduce the renal excretion of penicillin, thereby increasing its plasma concentration.[4][5] It was later found to be a potent inhibitor of uric acid reabsorption in the kidneys, leading to its primary clinical use in the treatment of gout and hyperuricemia.[6][7]

This guide provides an in-depth overview of the chemical properties, mechanism of action, synthesis, and analytical methodologies related to this compound, intended for professionals in research and drug development.

Chemical and Physical Properties

This compound shares most of its chemical and physical properties with the non-deuterated Probenecid, with the primary difference being its increased molecular weight due to the deuterium atoms. The properties are summarized in the table below.

| Property | Value (this compound) | Value (Probenecid) | Reference |

| IUPAC Name | 4-[(Dipropylamino-d14)sulfonyl]benzoic Acid | 4-(Dipropylsulfamoyl)benzoic acid | [1] |

| Synonyms | - | Benemid, Probalan, p-(Dipropylsulfamoyl)benzoic acid | [2][6][7] |

| Molecular Formula | C₁₃H₅D₁₄NO₄S | C₁₃H₁₉NO₄S | [1][2] |

| Molecular Weight | 299.45 g/mol | 285.36 g/mol | [1][2] |

| Physical Description | - | White or nearly white, fine, crystalline powder. Odorless with a slightly bitter taste. | [2] |

| Solubility | - | Soluble in dilute alkali, alcohol, chloroform, and acetone. Practically insoluble in water and dilute acids. | [8][9] |

| pKa (Strongest Acidic) | - | 3.53 | [10] |

Mechanism of Action

Probenecid exerts its biological effects by interacting with various membrane transport proteins. While its classical use is centered on renal transporters, recent research has unveiled its interaction with other channels, opening new avenues for its application in research.[4][9]

-

Inhibition of Renal Organic Anion Transporters (OATs) : Probenecid is a classical competitive inhibitor of organic acid transport in the kidneys.[11] It primarily targets Organic Anion Transporter 1 (OAT1) and Urate Transporter 1 (URAT1) in the proximal tubules of the kidneys.[12] By inhibiting URAT1, it blocks the reabsorption of uric acid from the urine back into the bloodstream, leading to increased urinary excretion of uric acid and a decrease in serum urate levels.[10][12] This is the primary mechanism for its use in treating gout.[6]

-

Inhibition of Drug Efflux : The same mechanism allows Probenecid to inhibit the renal secretion of many weak organic acid drugs, such as penicillin, certain cephalosporins, and other β-lactam antibiotics.[10][13] By competing for the same transporters, it increases the plasma concentrations and prolongs the effects of these drugs.[7]

-

Interaction with Other Proteins :

-

Pannexin 1 (Panx1) Hemichannels : Probenecid is known to block Panx1 hemichannels, which are involved in inflammasome activation and the release of pro-inflammatory signals.[6][9] This action contributes to its anti-inflammatory properties and makes it a useful tool for studying neuroinflammation.[6][9]

-

Transient Receptor Potential Vanilloid 2 (TRPV2) : More recently, Probenecid has been identified as a potent and selective agonist of TRPV2 channels.[4][5] This discovery has spurred research into its potential effects on the cardiovascular system, where TRPV2 channels are expressed in cardiomyocytes.[4]

-

Experimental Protocols

Synthesis of Probenecid

The synthesis of this compound would follow the same chemical route as Probenecid, but using a deuterated starting material (di-n-propylamine-d14). The general synthesis involves the formation of an amide bond between 4-carboxybenzene sulfonamide and di-n-propylamine.[14]

Materials:

-

4-Carboxybenzene sulfonamide (PSBA)

-

Di-n-propylamine (or Di-n-propylamine-d14 for the labeled compound)

-

Methanol

-

Sulfuric Acid

-

Deionized Water

-

Acetone

Protocol:

-

Reaction Setup : In a reaction vessel under constant stirring, charge 4.5 mL of Methanol at room temperature (25-30 °C).[14]

-

Addition of Reactants : Add 1.5 g of 4-carboxybenzene sulfonamide to the vessel, followed by an additional 3 mL of Methanol.[14]

-

Catalyst Addition : Slowly add 1.5 mL of concentrated Sulfuric Acid dropwise, maintaining the temperature between 15-25 °C.[14] (Note: This step esterifies the carboxylic acid to protect it during the subsequent sulfonamide formation, which is a common strategy, though the reference describes a one-pot process). A more direct method involves reacting 4-carboxybenzene sulfonamide with di-n-propylamine.[14] For salt formation as a purification or modification step, Probenecid (1 mmol) can be dissolved in a solvent like acetone.[3]

-

Heating : Heat the reaction mixture to 60-65 °C and maintain for approximately 8 hours with continuous stirring.[14]

-

Solvent Removal : Distill off the Methanol under atmospheric pressure, then apply a high vacuum to remove residual solvent.[14]

-

Work-up : Cool the resulting mass to 25-30 °C and add 4.5 mL of deionized water to precipitate the product.[14]

-

Purification : The crude product can be filtered, dried, and further purified by recrystallization, for example from an acetone-water mixture.

Analytical Method: HPLC Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification of Probenecid in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids.[2][15] When analyzing Probenecid, this compound is an ideal internal standard for LC-MS methods.

Instrumentation & Conditions:

-

HPLC System : A standard HPLC system with a UV detector or a Mass Spectrometer (MS).

-

Column : C18 reverse-phase column (e.g., 5 µm particle size, 100 x 4.6 mm).[16]

-

Mobile Phase : A mixture of an aqueous buffer and an organic solvent. For example, a mobile phase of phosphate buffer (pH 5) and acetonitrile in a 70:30 (v/v) ratio.[16]

-

Flow Rate : 1.0 mL/min.[16]

-

Detection : UV detection at 254 nm.[16]

-

Internal Standard : this compound for LC-MS analysis of Probenecid.

Sample Preparation (for biological fluids):

-

Protein Precipitation : To a plasma or serum sample, add a protein precipitating agent like acetonitrile or methanol.

-

Internal Standard Spiking : Spike the sample with a known concentration of this compound.

-

Centrifugation : Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Injection : Collect the supernatant and inject a specific volume into the HPLC system.

Workflow and Visualization

The following diagram illustrates a typical experimental workflow for the quantitative analysis of Probenecid in a research setting using this compound as an internal standard.

Applications in Research

The unique properties of Probenecid and its deuterated analog make them versatile tools in scientific research.

-

Pharmacokinetic (PK) Studies : this compound is an excellent internal standard for mass spectrometry-based bioanalysis, allowing for precise and accurate quantification of Probenecid in biological samples during PK studies.

-

Drug-Drug Interaction Studies : Probenecid is used to investigate the role of OATs in the renal clearance of other drugs.[11] By co-administering Probenecid, researchers can determine if a new chemical entity is a substrate of these transporters.

-

Neuroinflammation Research : As a blocker of Pannexin 1 channels, Probenecid is used in preclinical models to study the mechanisms of neuroinflammation and its role in neurodegenerative diseases.[9]

-

Cardiovascular Research : The discovery of Probenecid as a TRPV2 agonist has opened up its use as a pharmacological tool to probe the function of TRPV2 channels in cardiac muscle and the vascular system.[4]

-

MRP Inhibition : this compound serves as a labeled inhibitor to study the function and inhibition of Multidrug Resistance-Associated Proteins (MRPs), which are critical in cancer drug resistance and the transport of various molecules across cell membranes.[1]

References

- 1. scbt.com [scbt.com]

- 2. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Probenecid: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 6. Probenecid - Wikipedia [en.wikipedia.org]

- 7. What is Probenecid used for? [synapse.patsnap.com]

- 8. PROBENECID [dailymed.nlm.nih.gov]

- 9. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Clinical pharmacokinetics of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Probenecid? [synapse.patsnap.com]

- 13. s3.pgkb.org [s3.pgkb.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Comparison of methods for determining probenecid in tablets and flavored oral suspensions containing ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. stability-indicating-chromatographic-methods-for-the-simultaneous-determination-of-probenecid-and-colchicine-in-their-combined-tablet - Ask this paper | Bohrium [bohrium.com]

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Probenecid-d14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling process for Probenecid-d14, a deuterated analog of the uricosuric agent Probenecid. This document details the synthetic pathway, experimental protocols, and analytical data essential for the preparation and characterization of this important research compound.

Introduction to Probenecid and its Deuterated Analog

Probenecid, chemically known as 4-(dipropylsulfamoyl)benzoic acid, is a well-established pharmaceutical agent used in the treatment of gout and hyperuricemia. It functions by inhibiting the renal tubular reabsorption of uric acid, thereby increasing its excretion. In addition to its uricosuric activity, Probenecid is also known to inhibit the renal tubular secretion of various drugs, a property that has been exploited to increase the plasma concentrations of certain antibiotics.

This compound is a stable isotope-labeled version of Probenecid, in which all fourteen hydrogen atoms on the two n-propyl groups have been replaced with deuterium. Its IUPAC name is 4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid. This isotopic labeling makes this compound an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry. The deuterium substitution provides a distinct mass shift without significantly altering the compound's chemical and physical properties.

Synthetic Pathway of this compound

The synthesis of this compound follows a convergent approach, wherein the two key precursors, p-carboxybenzene sulfonyl chloride (1) and di-(n-propyl-d7)-amine (2) , are synthesized or procured separately and then coupled in the final step to yield the target molecule, This compound (3) .

Diagram of the Synthetic Pathway

Caption: General synthetic scheme for this compound.

Experimental Protocols

Synthesis of p-Carboxybenzene Sulfonyl Chloride (1)

The precursor, p-carboxybenzene sulfonyl chloride, can be synthesized from p-toluenesulfonic acid through a two-step process involving oxidation followed by chlorosulfonation. Alternatively, it can be prepared from p-aminobenzoic acid via diazotization and subsequent reaction with sulfur dioxide and chlorine. A detailed procedure starting from p-toluenesulfonic acid is outlined below.

Step 1: Oxidation of p-Toluenesulfonic Acid to p-Carboxybenzoic Acid

A solution of potassium permanganate in water is added dropwise to a stirred solution of p-toluenesulfonic acid in water at a controlled temperature. The reaction mixture is then heated to reflux until the purple color of the permanganate disappears. After cooling, the manganese dioxide byproduct is filtered off, and the filtrate is acidified to precipitate p-carboxybenzoic acid, which is then collected by filtration and dried.

Step 2: Chlorosulfonation of p-Carboxybenzoic Acid

p-Carboxybenzoic acid is treated with an excess of chlorosulfonic acid. The mixture is heated gently to initiate the reaction, which is then allowed to proceed to completion. The reaction mixture is carefully poured onto crushed ice to decompose the excess chlorosulfonic acid and precipitate the p-carboxybenzene sulfonyl chloride. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of this compound (3)

The final step involves the nucleophilic substitution reaction between p-carboxybenzene sulfonyl chloride and the commercially available di-(n-propyl-d7)-amine.

Reaction Scheme:

Caption: Final coupling step in the synthesis of this compound.

Experimental Procedure:

To a stirred solution of di-(n-propyl-d7)-amine (1.0 eq) and a suitable base such as pyridine or triethylamine (1.1 eq) in an inert solvent like dichloromethane or diethyl ether at 0 °C, a solution of p-carboxybenzene sulfonyl chloride (1.0 eq) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography.

Upon completion, the reaction mixture is washed successively with dilute hydrochloric acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a white crystalline solid. A patent for the synthesis of non-deuterated probenecid suggests a water-phase synthesis with a reaction temperature of 40-50 °C, which after acidification with hydrochloric acid to a pH of 2-3, yields the product with a purity of 98.7% and a yield of 90.9%.[1]

Isotopic Labeling Process

The isotopic labeling in this compound is introduced through the use of the deuterated starting material, di-(n-propyl-d7)-amine. In this molecule, all seven hydrogen atoms on each of the two propyl chains are replaced by deuterium. This high level of deuteration is crucial for its use as an internal standard, as it minimizes the isotopic overlap with the non-labeled analyte in mass spectrometric analysis. The deuterium atoms are stable and do not exchange under normal physiological or analytical conditions.

Data Presentation

Physicochemical Properties

| Property | Value for this compound |

| Molecular Formula | C₁₃H₅D₁₄NO₄S |

| Molecular Weight | 299.45 g/mol |

| IUPAC Name | 4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid |

| CAS Number | 1189657-87-1 |

| Appearance | White to off-white solid |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. Actual experimental data should be acquired to confirm the structure and purity.

Table 1: Predicted ¹H NMR Data (in a suitable deuterated solvent, e.g., CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 2H | Aromatic protons ortho to -COOH |

| ~7.9 | d | 2H | Aromatic protons ortho to -SO₂N- |

| ~10-12 | br s | 1H | Carboxylic acid proton |

Note: The signals corresponding to the n-propyl groups will be absent in the ¹H NMR spectrum due to complete deuteration.

Table 2: Predicted ¹³C NMR Data (in a suitable deuterated solvent, e.g., CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Carboxylic acid) |

| ~145 | Aromatic C-SO₂ |

| ~135 | Aromatic C-COOH |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~49 | N-CD₂ (septet due to C-D coupling) |

| ~22 | CD₂ (septet due to C-D coupling) |

| ~11 | CD₃ (septet due to C-D coupling) |

Table 3: Predicted Mass Spectrometry Data (ESI-)

| m/z | Ion |

| 298.18 | [M-H]⁻ |

Note: The exact mass will be higher than that of non-deuterated Probenecid due to the 14 deuterium atoms.

Conclusion

The synthesis of this compound is a well-defined process that relies on the coupling of two key intermediates. The availability of the deuterated amine precursor simplifies the overall synthetic effort. This technical guide provides the necessary information for researchers and drug development professionals to understand and potentially replicate the synthesis and characterization of this important analytical standard. The use of this compound is critical for accurate and reliable quantification of Probenecid in various biological matrices, thereby supporting crucial research in pharmacology and drug metabolism.

References

Probenecid-d14: A Technical Guide to its Certificate of Analysis and Purity Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity standards for Probenecid-d14, a deuterated analog of Probenecid. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in analytical and pharmacokinetic studies.

Certificate of Analysis: Key Specifications

A Certificate of Analysis (CofA) for this compound provides critical information regarding its identity, purity, and quality. The following table summarizes the typical quantitative data found on a CofA for this reference standard.

| Parameter | Specification | Typical Value |

| Chemical Identity | ||

| Chemical Name | 4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid | 4-[bis(heptadeuteriopropyl)sulfamoyl]benzoic acid |

| CAS Number | 1189657-87-1 | 1189657-87-1 |

| Molecular Formula | C₁₃H₅D₁₄NO₄S | C₁₃H₅D₁₄NO₄S[1] |

| Molecular Weight | 299.45 g/mol | 299.45 g/mol [1] |

| Purity | ||

| Purity by HPLC | ≥95% | >95%[2] |

| Isotopic Purity | Report Value | ≥98% |

| Residual Solvents | Per USP <467> | Complies |

| Physical Properties | ||

| Appearance | White to off-white solid | White solid |

| Solubility | Soluble in DMSO, Methanol | Soluble in DMSO and Methanol |

| Storage and Handling | ||

| Storage Temperature | 2-8°C | Recommended at 4°C[2] |

Purity Standards and Analytical Methodologies

The establishment of purity is a critical aspect of qualifying this compound as a reference standard. This is achieved through a combination of analytical techniques, each providing orthogonal information about the compound's integrity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and separating it from any potential impurities. A validated stability-indicating HPLC method is essential for accurate quantification.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 (v/v) mixture of aqueous buffer and organic solvent.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Working solutions are prepared by diluting the stock solution to a suitable concentration for analysis.

-

Data Analysis: The purity is calculated by determining the area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation and Isotopic Purity

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and assessing its isotopic purity. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement.

-

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Ionization Mode: ESI in either positive or negative ion mode. For Probenecid, negative ion mode is often effective due to the presence of the carboxylic acid group.

-

Mass Analyzer: Set to scan a mass range that includes the expected molecular ion of this compound (m/z 298.18 for [M-H]⁻).

-

Sample Introduction: The sample can be introduced via direct infusion or through an LC-MS system. For direct infusion, the sample is dissolved in a suitable solvent (e.g., acetonitrile/water with a small amount of base like ammonium hydroxide for negative mode) and infused at a constant flow rate.

-

Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the expected molecular ion. The isotopic distribution of the molecular ion peak is examined to confirm the high level of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of this compound, confirming the positions of the deuterium labels and the overall integrity of the molecule. Both ¹H and ¹³C NMR are typically employed.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.

-

¹H NMR: The ¹H NMR spectrum is acquired to identify the signals from the non-deuterated protons, primarily those on the aromatic ring. The absence or significant reduction of signals corresponding to the propyl groups confirms successful deuteration.

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the observed signals are analyzed to confirm that the structure is consistent with that of this compound.

Signaling Pathway and Experimental Workflow Visualizations

To further aid in the understanding of Probenecid's mechanism and the process of its characterization, the following diagrams are provided.

References

Methodological & Application

Application Note: Probenecid-d14 as an Internal Standard for the Sensitive and Accurate Quantification of Probenecid in Biological Matrices by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Probenecid is a uricosuric agent that is also used to increase the plasma concentration of certain antibiotics. Accurate and reliable quantification of probenecid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies. The use of a stable isotope-labeled internal standard, such as Probenecid-d14, is the gold standard for quantitative LC-MS/MS analysis.[1] Deuterated internal standards closely mimic the analyte's chemical and physical properties, leading to improved accuracy and precision by compensating for variability in sample preparation, chromatography, and ionization.[1][2] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of probenecid in human plasma and dried blood spots (DBS) using a validated LC-MS/MS method.[3]

Principle

This method utilizes a robust solid-phase extraction (SPE) procedure to isolate probenecid and the internal standard, this compound, from the biological matrix. Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution of formic acid in water and methanol.[3] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[4]

Experimental Workflow

Caption: LC-MS/MS workflow for Probenecid quantification.

Experimental Protocols

Materials and Reagents

-

Probenecid and this compound reference standards

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid (≥98%)

-

Human plasma (drug-free)

-

Dried blood spot collection cards

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation

For Plasma Samples:

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

-

Add 500 µL of 0.1% formic acid and sonicate for 30 minutes.[3]

-

Centrifuge the samples at 3500 rpm for 10 minutes.[3]

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of 0.2% formic acid.[3]

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 2 mL of 5% methanol in water.[3]

-

Elute the analytes with 1 mL of 1% formic acid in methanol, followed by 1 mL of 80% acetonitrile.[3]

-

Evaporate the eluate to dryness under a stream of nitrogen at 45°C.[3]

-

Reconstitute the residue in 150 µL of a solution containing 0.1% formic acid and methanol (60:40, v/v).[3]

-

Centrifuge and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

For Dried Blood Spot (DBS) Samples:

-

Punch a 4 mm diameter disc from the DBS card.

-

Add 50 µL of triple distilled water and vortex for 10 minutes.[3]

-

Add 150 µL of a 4:1 (v/v) mixture of acetonitrile and water containing 0.1% formic acid and vortex for 10 minutes.[3]

-

Spike with 10 µL of the this compound internal standard.[3]

-

Proceed with the sonication, centrifugation, and SPE steps as described for plasma samples.[3]

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | Acquity UPLC® BEH C18 (100 × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.05% Formic acid in water |

| Mobile Phase B | 0.05% Formic acid in methanol |

| Flow Rate | 0.2 mL/min |

| Gradient | Start with 35% B, increase to 70% B over 6 minutes. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 4°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Nebulizer Gas | 2.0 L/min |

| Heating Gas | 10 L/min |

| Drying Gas | 10 L/min |

| Interface Temperature | 375°C |

| DL Temperature | 250°C |

| Heat Block Temperature | 400°C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Note: Specific MRM transitions for Probenecid and this compound should be optimized by infusing standard solutions into the mass spectrometer.

Method Validation and Performance

A comprehensive method validation should be performed according to regulatory guidelines to ensure the reliability of the results.[3] Key validation parameters are summarized below.

Table 1: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity | Calibration curve with at least 7 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |

| Precision and Accuracy | For quality control (QC) samples at low, medium, and high concentrations, the precision (%CV) should be ≤15% (≤20% at LLOQ) and accuracy (% deviation from nominal) should be within ±15% (±20% at LLOQ).[3] |

| Recovery | Consistent and reproducible recovery of the analyte and internal standard. |

| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analyte and internal standard.[5] |

| Stability | Analyte stability should be demonstrated under various conditions including freeze-thaw cycles, bench-top (room temperature), and long-term storage.[3] |

| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.[3] |

Probenecid and Organic Anion Transporters (OATs)

Probenecid is a well-known inhibitor of organic anion transporters (OATs), particularly OAT1 and OAT3, which are primarily located in the kidneys.[6][7][8] This inhibition is the mechanism by which probenecid increases the plasma concentration of co-administered drugs that are substrates for these transporters. Understanding this interaction is crucial in drug development to assess potential drug-drug interactions.

Caption: Mechanism of Probenecid-induced drug interaction.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a highly selective, sensitive, and robust method for the quantification of probenecid in biological matrices. The detailed protocol and validation guidelines presented in this application note offer a reliable framework for researchers in clinical and preclinical drug development to obtain high-quality data for pharmacokinetic and drug interaction studies. The stable isotope-labeled internal standard is key to mitigating matrix effects and other sources of variability, ensuring the accuracy and reproducibility of the results.[1][2]

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. lcms.cz [lcms.cz]

- 3. mdpi.com [mdpi.com]

- 4. agilent.com [agilent.com]

- 5. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of probenecid on blood levels and renal elimination of furosemide and endogenous compounds in rats: Discovery of putative organic anion transporter biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of organic anion transport inhibitors using cells stably expressing human organic anion transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Probenecid in Human Plasma by LC-MS/MS using Probenecid-d14

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated method for the quantitative analysis of Probenecid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Probenecid-d14, to ensure high accuracy and precision. Sample preparation is performed using solid-phase extraction, which provides excellent sample cleanup and high recovery. The chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and stability. This robust and reliable method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving the quantification of Probenecid in plasma.

Introduction

Probenecid is a uricosuric agent used in the treatment of gout and hyperuricemia.[1] It is also co-administered with certain antibiotics, such as penicillins and cephalosporins, to increase their plasma concentrations by inhibiting their renal excretion.[1] Accurate and reliable quantification of Probenecid in biological matrices is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy and safety. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays as it effectively compensates for matrix effects and variations in sample processing and instrument response.

This application note provides a comprehensive protocol for the extraction and quantification of Probenecid in human plasma. The method is highly sensitive, with a lower limit of quantification (LLOQ) of 1 ng/mL, and covers a wide dynamic range suitable for clinical sample analysis.

Experimental

Materials and Reagents

-

Probenecid certified reference standard

-

This compound certified reference standard

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Solid-phase extraction (SPE) cartridges

Instrumentation

-

Liquid chromatograph (e.g., Agilent 1290 Infinity II LC system)

-

Triple quadrupole mass spectrometer (e.g., Agilent 6470A Triple Quadrupole LC/MS)

-

Nitrogen generator

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Positive pressure manifold for SPE

Stock and Working Solutions

-

Probenecid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Probenecid in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Probenecid stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. The this compound working solution (internal standard) should be prepared at an appropriate concentration in the same diluent.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of 0.2% formic acid in water.

-

Sample Loading: To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution and 500 µL of 0.2% formic acid. Vortex mix and load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of a solution containing 1% formic acid in methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 45°C.

-

Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase starting composition (e.g., 60:40 0.1% formic acid in water:methanol). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: Reversed-phase C18 column (e.g., Acquity BEH C18, 100 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.05% formic acid in water

-

Mobile Phase B: 0.05% formic acid in methanol

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 40 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 40 |

| 4.0 | 40 |

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Probenecid | 286.1 | 198.1 | 15 |

| This compound | See Note | See Note | See Note |

Results and Discussion

Method Validation

The bioanalytical method was validated according to the principles outlined in regulatory guidelines.[2][3][4] The validation parameters assessed included linearity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 2000 ng/mL for Probenecid in human plasma. A weighting factor of 1/x² was applied to the linear regression. The correlation coefficient (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio greater than 10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results demonstrated that the accuracy was within ±15% of the nominal values (±20% for LLOQ), and the precision (expressed as the coefficient of variation, %CV) was ≤ 15% (≤ 20% for LLOQ), which is within the acceptable limits for bioanalytical method validation.[5]

Recovery and Matrix Effect

The extraction recovery of Probenecid from human plasma was determined to be consistent and high across the different QC levels. The use of the deuterated internal standard, this compound, effectively compensated for any potential matrix effects, ensuring the reliability of the quantitative results.

Stability

Probenecid was found to be stable in human plasma under various storage and handling conditions, including bench-top stability (at room temperature), freeze-thaw stability, and long-term storage stability at -80°C.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Accuracy | Within ±15% (±20% for LLOQ) |

| Inter-day Accuracy | Within ±15% (±20% for LLOQ) |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |

| Extraction Recovery | Consistent and high |

| Matrix Effect | Compensated by Internal Standard |

| Bench-top Stability | Stable |

| Freeze-Thaw Stability | Stable |

| Long-term Stability (-80°C) | Stable |

Experimental Workflow and Logical Relationships

Caption: Experimental workflow for the quantitative analysis of Probenecid in plasma.

Caption: Key parameters for bioanalytical method validation.

Conclusion

This application note describes a robust, sensitive, and selective LC-MS/MS method for the quantification of Probenecid in human plasma. The use of solid-phase extraction for sample preparation and a stable isotope-labeled internal standard ensures high data quality. The method has been thoroughly validated and is suitable for use in clinical and pharmaceutical research settings for the analysis of Probenecid.

References

- 1. agilent.com [agilent.com]

- 2. Clinical pharmacokinetics of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. stability-indicating-chromatographic-methods-for-the-simultaneous-determination-of-probenecid-and-colchicine-in-their-combined-tablet - Ask this paper | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

Probenecid-d14 in Pharmacokinetic and Drug Metabolism Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Probenecid-d14 in pharmacokinetic and drug metabolism (DMPK) studies. This compound, a deuterium-labeled analog of Probenecid, serves as an invaluable tool, primarily as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. Its use significantly enhances the accuracy and precision of quantifying Probenecid in biological matrices.

Introduction to Probenecid and the Role of Deuteration

Probenecid is a uricosuric agent that inhibits the renal tubular secretion of a variety of weak organic acids, thereby increasing their plasma concentrations.[1][2] This property has led to its clinical use in enhancing the efficacy of certain antibiotics and in the management of gout.[1][2] In the context of drug development, Probenecid is often used as an inhibitor of organic anion transporters (OATs) to investigate the renal excretion pathways of new chemical entities.

Deuterium-labeled compounds, such as this compound, are stable isotope-labeled (SIL) analogs of a drug molecule. In DMPK studies, SIL compounds are the gold standard for use as internal standards in quantitative bioanalysis.[3][4] The key advantages of using a SIL IS include:

-

Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to unlabeled Probenecid, ensuring co-elution during chromatography and similar ionization efficiency in the mass spectrometer.

-

Minimal Isotopic Effect: The mass difference between Probenecid and this compound allows for their distinct detection by the mass spectrometer without significantly altering the drug's metabolic fate in most cases.

-

Improved Accuracy and Precision: By mimicking the analyte throughout sample extraction, chromatography, and ionization, the SIL IS effectively compensates for variability in sample preparation and instrument response, leading to more reliable data.

Application of this compound in DMPK Studies

The primary application of this compound is as an internal standard for the accurate quantification of Probenecid in various biological matrices (e.g., plasma, urine, tissue homogenates). This is crucial for:

-

Pharmacokinetic (PK) Studies: Determining key PK parameters of Probenecid such as area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2).

-

Drug-Drug Interaction (DDI) Studies: Investigating the inhibitory effect of Probenecid on the renal clearance of other drugs.

-

Metabolite Identification and Quantification: While Probenecid itself is metabolized, this compound can aid in distinguishing the parent drug from its metabolites.[1][5]

Experimental Protocols

Bioanalytical Method for Probenecid Quantification using LC-MS/MS

This protocol outlines a typical procedure for the quantification of Probenecid in human plasma using this compound as an internal standard.

3.1.1. Materials and Reagents

-

Probenecid (analytical standard)

-

This compound (internal standard)

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

3.1.2. Preparation of Stock and Working Solutions

-

Probenecid Stock Solution (1 mg/mL): Accurately weigh and dissolve Probenecid in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Probenecid Working Solutions: Serially dilute the Probenecid stock solution with 50:50 (v/v) ACN:water to prepare calibration standards and quality control (QC) samples.

-

This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) ACN:water.

3.1.3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all wells except for the blank matrix samples.

-

Add 200 µL of acetonitrile (containing 0.1% formic acid) to each well to precipitate proteins.

-

Vortex the plate for 5 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of Probenecid from endogenous matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions:

-

Probenecid: Q1/Q3 (e.g., m/z 284.1 -> 198.1)

-

This compound: Q1/Q3 (e.g., m/z 298.2 -> 212.2)

-

3.1.5. Data Analysis

The concentration of Probenecid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

Data Presentation

The following tables represent typical data obtained from a pharmacokinetic study of orally administered Probenecid, where this compound was used as the internal standard for bioanalysis.

Table 1: Pharmacokinetic Parameters of Probenecid in Human Plasma (n=6, Mean ± SD)

| Parameter | Value |

| Dose (mg) | 500 |

| Cmax (µg/mL) | 35.2 ± 5.1 |

| Tmax (hr) | 3.0 ± 0.8 |

| AUC0-t (µghr/mL) | 285.6 ± 45.3 |

| AUC0-inf (µghr/mL) | 301.2 ± 48.9 |

| t1/2 (hr) | 8.5 ± 1.2 |

| CL/F (L/hr) | 1.66 ± 0.28 |

| Vd/F (L) | 19.8 ± 3.5 |

Table 2: Calibration Curve for Probenecid in Human Plasma

| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 10 | 15,432 | 1,510,876 | 0.0102 |

| 50 | 78,987 | 1,523,456 | 0.0518 |

| 100 | 155,678 | 1,498,765 | 0.1039 |

| 500 | 765,432 | 1,505,678 | 0.5084 |

| 1000 | 1,532,876 | 1,515,432 | 1.0115 |

| 5000 | 7,689,543 | 1,501,234 | 5.1221 |

| r² | - | - | 0.9995 |

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of Probenecid.

Caption: Bioanalytical workflow for Probenecid quantification.

Caption: Mechanism of action of Probenecid.

References

- 1. Clinical pharmacokinetics of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probenecid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolites of probenecid. Chemical, physical, and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sample Preparation of Biological Matrices with Probenecid-d14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid is a uricosuric agent used in the treatment of gout and is also co-administered with certain antibiotics to increase their plasma concentration. Accurate quantification of Probenecid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Probenecid-d14, a stable isotope-labeled form of Probenecid, is the ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.[1][2]

These application notes provide detailed protocols for the preparation of various biological samples (plasma, urine, and tissue homogenates) for the accurate quantification of Probenecid using this compound as an internal standard. The three most common and effective sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Mechanism of Action: Probenecid's Interaction with Renal Transporters

Probenecid's primary mechanism of action involves the inhibition of organic anion transporters in the renal proximal tubules.[3][4][5] This interaction is key to both its therapeutic effects and its drug-drug interactions. Probenecid inhibits Organic Anion Transporters (OAT1 and OAT3) on the basolateral membrane of the proximal tubule cells, which reduces the secretion of various drugs, such as penicillin, into the urine, thereby increasing their plasma levels.[6][7] Additionally, Probenecid inhibits the Urate Transporter 1 (URAT1) on the apical membrane, which is responsible for the reabsorption of uric acid from the urine back into the blood.[8][9] By blocking URAT1, Probenecid increases the excretion of uric acid, which is beneficial in the treatment of gout.[5]

Caption: Probenecid's dual inhibition of OAT1/3 and URAT1 transporters in the kidney.

Experimental Workflows

The general workflow for sample preparation prior to LC-MS/MS analysis involves sample collection, addition of the internal standard (this compound), extraction of the analyte and internal standard, and finally, analysis.

Caption: Overview of the sample preparation workflow using this compound.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Probenecid in biological matrices using this compound as an internal standard. These values are representative and may vary depending on the specific LC-MS/MS instrumentation and exact protocol used.

Table 1: Recovery and Matrix Effects

| Biological Matrix | Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) |

| Human Plasma | Protein Precipitation | Probenecid | 85 - 95 | 5 - 15 (suppression) |

| Human Plasma | Liquid-Liquid Extraction | Probenecid | 90 - 105 | < 10 |

| Human Plasma | Solid-Phase Extraction | Probenecid | > 95 | < 5 |

| Rat Plasma | Solid-Phase Extraction | Probenecid | ~79 - 94 | Not specified |

| Human Urine | Liquid-Liquid Extraction | Probenecid | 80 - 90 | 10 - 20 (enhancement) |

| Rat Urine | Protein Precipitation | Probenecid | Not specified | Not specified |

Recovery is calculated as the peak area of the analyte in a pre-spiked sample divided by the peak area in a post-spiked sample.[10] Matrix effect is calculated as the peak area of the analyte in a post-spiked sample divided by the peak area in a neat solution.[10][11]

Table 2: Linearity and Limits of Quantification

| Biological Matrix | Preparation Method | Linearity Range | LLOQ |

| Human Plasma | Solid-Phase Extraction | 1 - 1000 ng/mL | 1 ng/mL |

| Rat Blood | Protein Precipitation | Not specified | 0.05 µM |

| Rat Urine | Protein Precipitation | Not specified | 0.04 µM |

LLOQ: Lower Limit of Quantification

Experimental Protocols

Protein Precipitation (PPT) for Plasma or Serum

This method is rapid and simple, making it suitable for high-throughput analysis. Acetonitrile is a commonly used precipitating agent.[12]

Materials:

-

Biological plasma or serum sample

-

This compound internal standard working solution

-

Ice-cold acetonitrile

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to the sample.[12]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex briefly and inject an aliquot into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) for Urine

LLE is a classic technique that provides a cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent.

Materials:

-

Urine sample

-

This compound internal standard working solution

-

Formic acid

-

Ethyl acetate

-

Glass centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 500 µL of the urine sample into a 15 mL glass centrifuge tube.

-

Add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Acidify the sample by adding 50 µL of 1% formic acid in water and vortex.

-

Add 5 mL of ethyl acetate to the tube.

-

Cap the tube and vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex briefly and inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE) for Plasma

SPE provides the cleanest extracts and allows for sample concentration, resulting in high sensitivity.[13] A reversed-phase sorbent is typically used for Probenecid.[1][14]

Materials:

-

Plasma sample

-

This compound internal standard working solution

-

Phosphoric acid (or other acidifying agent)

-

Methanol (for conditioning and elution)

-

Deionized water

-

SPE cartridges (e.g., C18, HLB)

-

SPE manifold (vacuum or positive pressure)

-

Collection tubes

Protocol:

-

Sample Pre-treatment:

-

Pipette 200 µL of the plasma sample into a clean tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step acidifies the sample and disrupts protein binding.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the manifold.

-

Condition the cartridges by passing 1 mL of methanol through them.

-

Equilibrate the cartridges by passing 1 mL of deionized water through them. Do not allow the sorbent bed to dry out.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove less hydrophobic interferences.

-

Dry the cartridge thoroughly under vacuum for 5-10 minutes.

-

-

Elution:

-

Place clean collection tubes in the manifold.

-

Elute the analyte and internal standard by passing 1 mL of methanol through the cartridge.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and inject an aliquot into the LC-MS/MS system.

-

Conclusion

The choice of sample preparation technique depends on the specific requirements of the assay, including the biological matrix, the required sensitivity, and the desired sample throughput. Protein precipitation is a fast and simple method suitable for high-throughput screening. Liquid-liquid extraction offers a cleaner sample compared to PPT. Solid-phase extraction provides the highest level of sample cleanup and concentration, leading to the best sensitivity and specificity. For all methods, the use of this compound as an internal standard is highly recommended to ensure the accuracy and precision of the quantitative results.

References

- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Probenecid? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. studenttheses.uu.nl [studenttheses.uu.nl]

- 8. researchgate.net [researchgate.net]

- 9. Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotage.com [biotage.com]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Application of Probenecid-d14 in Drug-Drug Interaction Studies: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of Probenecid-d14 in drug-drug interaction (DDI) studies. Probenecid is a classic inhibitor of various organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), making it a critical tool for investigating the pharmacokinetic properties of new chemical entities. The deuterated form, this compound, serves as an invaluable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring accurate quantification of probenecid and co-administered drugs in biological matrices.

Introduction to Probenecid and its Role in DDI Studies

Probenecid is a uricosuric agent that competitively inhibits the tubular secretion of a wide range of drugs, thereby increasing their plasma concentrations and prolonging their half-lives.[1] Its primary mechanism of action involves the inhibition of organic anion transporters (OATs), particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), which are crucial for the renal clearance of many anionic drugs.[2] Probenecid is also known to inhibit other transporters, including URAT1 and some members of the multidrug resistance-associated protein (MRP) family.

In drug development, Probenecid is utilized as a perpetrator drug in DDI studies to determine if a new drug candidate (the "victim" drug) is a substrate of these transporters. Such studies are essential for regulatory submissions to predict and manage potential drug interactions in a clinical setting.

The Role of this compound: Ensuring Analytical Accuracy

This compound is a stable isotope-labeled version of Probenecid, where 14 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for LC-MS/MS-based bioanalysis. The key advantages of using this compound as an internal standard include:

-

Similar Physicochemical Properties: this compound behaves almost identically to unlabeled Probenecid during sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and chromatographic separation.

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference allows the mass spectrometer to distinguish between the analyte (Probenecid) and the internal standard (this compound), enabling accurate quantification.

-

Compensation for Matrix Effects: It effectively compensates for variations in sample extraction recovery and matrix-induced ion suppression or enhancement, which are common challenges in the analysis of biological samples.

Quantitative Data from Probenecid DDI Studies

The following tables summarize the pharmacokinetic parameters of various drugs when co-administered with Probenecid, demonstrating its inhibitory effect on their clearance.

Table 1: Effect of Probenecid on the Pharmacokinetics of Furosemide in Rats

| Parameter | Furosemide Alone | Furosemide + Probenecid | % Change |

| AUC (µM*h) | 1.8 ± 0.5 | 6.8 ± 1.2 | +278% |

| Cmax (µM) | 15.2 ± 3.1 | 25.6 ± 4.5 | +68% |

| Renal Clearance (mL/min/kg) | 25.4 ± 8.7 | 8.5 ± 2.1 | -66.5% |

Data adapted from a pharmacokinetic DDI study in rats.[2]

Table 2: Effect of Probenecid on the Pharmacokinetics of Cidofovir in Rabbits

| Parameter | Cidofovir Alone | Cidofovir + Probenecid | % Change |

| Plasma Concentration at 15 min (µg/mL) | 10.8 ± 2.1 | 17.8 ± 3.5 | +65% |

| Kidney Radioactivity at 15 min (µg-eq/g) | 150 ± 35 | 45 ± 11 | -70% |

| Elimination Half-life from Kidney (h) | 11 | 16 | +45% |

Data adapted from a study in New Zealand white rabbits.[3]

Table 3: Effect of Probenecid on the Pharmacokinetics of Procainamide in Healthy Human Subjects

| Parameter | Procainamide Alone | Procainamide + Probenecid | % Change |

| Renal Clearance (mL/min) | 488 ± 95 | 478 ± 69 | -2% |

| Total Body Clearance (mL/min) | 689 ± 110 | 695 ± 105 | +0.9% |

| Elimination Half-life (h) | 3.2 ± 0.6 | 3.3 ± 0.7 | +3.1% |

Data from a randomized crossover study in six healthy subjects. This study suggests that procainamide, an organic cation, does not have a significant interaction with Probenecid in the proximal renal tubule.[4]

Experimental Protocols

In Vitro OAT Inhibition Assay

This protocol outlines a cell-based assay to determine if a test compound is an inhibitor of OAT1 or OAT3, using Probenecid as a positive control.

Objective: To assess the inhibitory potential of a test compound on OAT1 and OAT3 transporters.

Materials:

-

HEK293 cells stably transfected with human OAT1 or OAT3.

-

Control HEK293 cells (mock-transfected).

-

Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS).

-

Probe substrate (e.g., 6-carboxyfluorescein).

-

Test compound.

-

Probenecid (positive control inhibitor).

-

96-well plates.

-

Fluorescence plate reader.

Protocol:

-

Cell Seeding: Seed the OAT1- and OAT3-expressing cells, as well as the mock-transfected cells, into 96-well plates and culture until they form a confluent monolayer.

-

Preparation of Solutions: Prepare stock solutions of the test compound and Probenecid in a suitable solvent (e.g., DMSO). Prepare working solutions of the probe substrate and inhibitors in assay buffer.

-

Pre-incubation: Wash the cell monolayers with pre-warmed assay buffer. Pre-incubate the cells with the test compound or Probenecid at various concentrations for a specified time (e.g., 10-30 minutes) at 37°C.

-

Uptake Assay: Initiate the uptake reaction by adding the probe substrate to the wells (with and without the inhibitor).

-

Termination of Uptake: After a defined incubation period (e.g., 5-10 minutes), stop the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Measurement: Lyse the cells and measure the intracellular concentration of the fluorescent probe substrate using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of substrate uptake by the test compound and Probenecid compared to the control (no inhibitor). Determine the IC50 value for the test compound and confirm the inhibitory effect of Probenecid.

In Vivo Animal DDI Study

This protocol describes a typical in vivo study in rats to evaluate the effect of Probenecid on the pharmacokinetics of a test drug.

Objective: To determine the impact of OAT inhibition by Probenecid on the systemic exposure of a co-administered drug.

Materials:

-

Male Sprague-Dawley rats.

-

Test drug.

-

Probenecid.

-

Dosing vehicles.

-

Blood collection supplies (e.g., heparinized tubes).

-

LC-MS/MS system.

-

This compound (internal standard).

-

Deuterated internal standard for the test drug.

Protocol:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week.

-

Study Design: A crossover or parallel group design can be used. In a crossover design, each animal receives the test drug alone and, after a washout period, the test drug in combination with Probenecid.

-

Dosing:

-

Control Group: Administer the test drug at a specific dose (e.g., intravenously or orally).

-

Treatment Group: Administer Probenecid (e.g., 10 mg/kg) a short time before (e.g., 5 minutes) administering the test drug.[2]

-

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose of the test drug.

-

Sample Processing: Process the blood samples to obtain plasma.

-

Bioanalysis using LC-MS/MS:

-

Sample Preparation: Precipitate proteins from the plasma samples. Add internal standards (this compound and the deuterated standard for the test drug) to all samples, calibration standards, and quality controls.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentrations of the test drug and Probenecid.

-

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., AUC, Cmax, clearance) for the test drug in the presence and absence of Probenecid.

-

Data Interpretation: Compare the pharmacokinetic parameters between the two groups to assess the extent of the drug-drug interaction.

Clinical DDI Study Design

This section outlines a typical design for a clinical study to investigate the DDI between a new investigational drug and Probenecid.

Objective: To evaluate the effect of Probenecid on the pharmacokinetics of an investigational drug in healthy human volunteers.

Study Design: A randomized, open-label, two-period, crossover study is a common and robust design.

Study Population: Healthy adult volunteers.

Protocol:

-

Screening and Enrollment: Screen and enroll eligible healthy subjects.

-

Randomization: Randomize subjects into one of two treatment sequences.

-

Treatment Period 1:

-

Sequence A: Administer a single dose of the investigational drug.

-

Sequence B: Administer Probenecid (e.g., 500 mg or 1g orally) for a few days to reach steady-state, followed by co-administration of a single dose of the investigational drug.

-

-

Pharmacokinetic Sampling: Collect serial blood and urine samples over a specified period (e.g., up to 72 hours post-dose) to measure the concentrations of the investigational drug, its metabolites, and Probenecid.

-

Washout Period: A washout period of sufficient duration (typically 5-7 half-lives of the investigational drug and Probenecid) is required between the two treatment periods.

-

Treatment Period 2:

-

Sequence A: Administer Probenecid followed by the investigational drug.

-

Sequence B: Administer the investigational drug alone.

-

-

Bioanalysis: Analyze the plasma and urine samples using a validated LC-MS/MS method, incorporating this compound and a stable isotope-labeled internal standard for the investigational drug.

-

Statistical Analysis: Compare the pharmacokinetic parameters (AUC, Cmax, t1/2, CL/F) of the investigational drug with and without Probenecid using appropriate statistical methods (e.g., analysis of variance - ANOVA).

Visualizations

Signaling Pathway: Probenecid's Inhibition of Organic Anion Transporters

Caption: Probenecid inhibits OAT1/OAT3 transporters on proximal tubule cells, blocking anionic drug uptake from the blood and subsequent secretion into the urine.

Experimental Workflow: In Vivo DDI Study with LC-MS/MS Analysis

Caption: Workflow for an in vivo DDI study, from animal dosing to pharmacokinetic data analysis using LC-MS/MS with deuterated internal standards.

Logical Relationship: Role of this compound in Bioanalysis

Caption: this compound acts as an internal standard to correct for variability during the analytical process, ensuring accurate quantification of Probenecid.

References

- 1. Clinical pharmacokinetics of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of probenecid on blood levels and renal elimination of furosemide and endogenous compounds in rats: Discovery of putative organic anion transporter biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of probenecid on the distribution, metabolism, and excretion of cidofovir in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of probenecid on the pharmacokinetics and pharmacodynamics of procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating Renal Clearance Mechanisms Using Probenecid-d14

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Probenecid-d14 in the investigation of renal clearance mechanisms. Probenecid is a well-established inhibitor of various renal transporters, and its deuterated form, this compound, serves as an invaluable tool, particularly as an internal standard in mass spectrometry-based assays. This document outlines the key signaling pathways affected by probenecid, detailed experimental protocols for in vitro and in vivo studies, and a summary of its impact on the renal clearance of various compounds.

Introduction to Probenecid and Renal Clearance

Probenecid is a uricosuric agent that primarily functions by inhibiting transporters in the renal proximal tubules responsible for the secretion and reabsorption of organic anions.[1][2] This inhibitory action makes it a crucial tool for elucidating the pathways of drug elimination and for studying drug-drug interactions (DDIs). The main transporters affected by probenecid include Organic Anion Transporters (OAT1 and OAT3) on the basolateral membrane and Multidrug Resistance-Associated Proteins (MRPs) on the apical membrane of renal proximal tubule cells.[1][3] By competitively inhibiting these transporters, probenecid can decrease the renal clearance of co-administered drugs that are substrates for these transporters, leading to increased plasma concentrations and prolonged half-lives.[4][5]

This compound, a stable isotope-labeled version of probenecid, is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods due to its similar chemical and physical properties to the unlabeled drug, ensuring accurate quantification in biological matrices.

Signaling Pathways and Mechanisms of Action

Probenecid's primary mechanism of action involves the competitive inhibition of renal transporters. The following diagram illustrates the key transporters in a renal proximal tubule cell and the inhibitory effect of probenecid.

Quantitative Data on Probenecid Inhibition

Probenecid's inhibitory effects on renal transporters have been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Human OAT1 and OAT3 by Probenecid

| Transporter | Substrate | Inhibition Constant (Ki) | Reference |

| hOAT1 | Adefovir | 18.6 ± 5.1 µM | [2] |

| hOAT3 | Benzylpenicillin | 12.6 ± 4.2 µM | [2] |

| hOAT1 | Acamprosate | ~13 µM | [6] |

| hOAT1 | - | 4.3 - 12.5 µM | [1] |

| hOAT3 | - | 4 - 9 µM | [1] |

| hOAT1 | 5-Carboxyfluorescein | IC50 = 15.9 µM |

Table 2: In Vivo Effects of Probenecid on the Renal Clearance of Various Drugs

| Drug | Species | Probenecid Dose | Change in Renal Clearance | Reference |

| Adefovir | Human | 1500 mg | ↓ 45% | [2] |

| Benzylpenicillin | Human | 1500 mg | ↓ 78% | [2] |

| Furosemide | Human | 1 g | ↓ from 128 to 44.0 ml/min | [7] |

| Acyclovir | Human | 1 g | ↓ 33% | [7] |

| Baricitinib | Human | - | ↓ 69% | [7] |

| Captopril | Human | - | ↓ 73% (enalapril/enalaprilat) | [7] |

| Ofloxacin | Rat | 15 mg/kg (IV) | Reduced | [8] |

| DA-1131 | Rabbit | 50 mg/kg | Decreased Significantly | [9] |

| DA-1131 | Rat | 50 mg/kg | No Significant Change | [9] |

| Hydrochlorothiazide | Rat | 250 mg/kg/day | GFR Increased | [10] |

Experimental Protocols

In Vitro OAT1/OAT3 Inhibition Assay Using HEK293 Cells

This protocol describes how to assess the inhibitory potential of a test compound on OAT1 and OAT3 transporters stably expressed in Human Embryonic Kidney (HEK293) cells, using probenecid as a positive control inhibitor.

Materials:

-

HEK293 cells stably expressing human OAT1 or OAT3

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well black-walled, clear-bottom plates

-

Hanks' Balanced Salt Solution (HBSS)

-

Probenecid (positive control inhibitor)

-

Test compound

-

5-carboxyfluorescein (5-CF) or other fluorescent OAT substrate

-

Cell lysis buffer

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the HEK293-OAT1 or HEK293-OAT3 cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Cell Washing: After 24 hours, gently wash the cells three times with pre-warmed HBSS.

-

Pre-incubation: Add HBSS containing the test compound at various concentrations or probenecid (e.g., 100 µM) to the respective wells. Incubate for 10 minutes at 37°C.

-

Substrate Addition: Add the fluorescent OAT substrate (e.g., 150 µM 5-CF) to each well.

-

Incubation: Incubate the plate for 10-20 minutes at 37°C.

-

Stopping the Reaction: Terminate the uptake by washing the cells three times with ice-cold HBSS.

-

Cell Lysis and Fluorescence Measurement: Lyse the cells using a suitable lysis buffer and measure the intracellular fluorescence using a plate reader at an excitation/emission wavelength of 490/530 nm for 5-CF.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Renal Clearance Study in Rats

This protocol outlines a method to investigate the effect of probenecid on the renal clearance of a test drug in rats.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Probenecid for injection

-

Test drug for injection

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for catheterization

-

Metabolic cages for urine collection

-

Blood collection tubes (e.g., with heparin)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-